molecular formula C19H23N3O6S B2635837 ethyl 4-(2-{3-[(morpholin-4-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}acetamido)benzoate CAS No. 425647-45-6

ethyl 4-(2-{3-[(morpholin-4-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}acetamido)benzoate

Cat. No.: B2635837
CAS No.: 425647-45-6
M. Wt: 421.47
InChI Key: CRGCVFQOBXUDCN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(morpholin-4-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}acetamido)benzoate is a complex organic compound that features a morpholine ring, a thiazolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{3-[(morpholin-4-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}acetamido)benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ester under basic conditions.

    Introduction of the morpholine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.

    Coupling with benzoic acid derivative: The final step involves esterification with ethyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{3-[(morpholin-4-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 4-(2-{3-[(morpholin-4-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{3-[(morpholin-4-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thiazolidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
  • Ethyl {3-[(2,4-dimethylphenylcarbamoyl)Me]-4-oxothiazolidin-2-ylidene}acetate
  • Ethyl {3-[(3-fluorophenylcarbamoyl)methyl]-4-oxothiazolidin-2-ylidene}acetate

Uniqueness

Ethyl 4-(2-{3-[(morpholin-4-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine and thiazolidine rings in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-2-28-18(25)13-3-5-14(6-4-13)20-16(23)11-15-17(24)22(19(26)29-15)12-21-7-9-27-10-8-21/h3-6,15H,2,7-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGCVFQOBXUDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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